molecular formula C8H11NO6S2 B013892 N-Succinimidyloxycarbonylethyl Methanethiosulfonate CAS No. 385399-11-1

N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Cat. No.: B013892
CAS No.: 385399-11-1
M. Wt: 281.3 g/mol
InChI Key: MIPQUPMCCSLZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl-reactive crosslinker. It is widely used in biochemical research for its ability to form stable linkages between molecules, particularly proteins. The compound has a molecular formula of C8H11NO6S2 and a molecular weight of 281.31 g/mol .

Scientific Research Applications

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is extensively used in scientific research, particularly in:

Mechanism of Action

Target of Action

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl reactive crosslinker . It primarily targets sulfhydryl groups, which are commonly found in cysteine residues in proteins. These targets play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the protein’s tertiary structure.

Mode of Action

The compound interacts with its targets through a process known as crosslinking. As a heterobifunctional crosslinker, it has two reactive ends that can form covalent bonds with sulfhydryl groups on separate molecules. This can result in the formation of a stable complex between two proteins, or between different regions of the same protein, leading to changes in the protein’s structure and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity towards sulfhydryl groups can be affected by the redox environment. Moreover, factors such as pH and temperature can influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is synthesized through a multi-step process involving the reaction of succinimide with methanethiosulfonate. The reaction typically involves the use of solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate. The compound is purified through techniques such as thin-layer chromatography to achieve a purity of 97% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of reactions involving this compound is a stable thioether linkage, which is crucial for crosslinking applications in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 3-(2-pyridyldithio)propionate
  • N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate
  • N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This makes it particularly valuable in applications requiring stable and specific crosslinking .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPQUPMCCSLZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404344
Record name N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385399-11-1
Record name N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Reactant of Route 6
Reactant of Route 6
N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.